molecular formula C7H5ClFIS B6287132 (6-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane CAS No. 2635937-76-5

(6-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane

Cat. No.: B6287132
CAS No.: 2635937-76-5
M. Wt: 302.54 g/mol
InChI Key: LUZSWIFNFSNTKV-UHFFFAOYSA-N
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Description

(6-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane is a chemical compound with the molecular formula C7H5ClFIS and a molecular weight of 302.54 g/mol. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a phenyl ring, along with a methylsulfane group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane typically involves the introduction of the methylsulfane group to a pre-functionalized phenyl ring. The process may include halogenation reactions to introduce chlorine, fluorine, and iodine atoms at specific positions on the phenyl ring. Common reagents used in these reactions include halogenating agents such as N-chlorosuccinimide (NCS), N-fluorobenzenesulfonimide (NFSI), and iodine.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This may include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The compound is often produced in bulk quantities for research and industrial use .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones.

    Reduction: The halogen atoms can be reduced to form less halogenated derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(6-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the methylsulfane group allows it to participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    (6-Chloro-2-fluorophenyl)(methyl)sulfane: Lacks the iodine atom, which may affect its reactivity and applications.

    (6-Chloro-3-iodophenyl)(methyl)sulfane: Lacks the fluorine atom, potentially altering its chemical properties.

    (2-Fluoro-3-iodophenyl)(methyl)sulfane: Lacks the chlorine atom, which may influence its biological activity.

Uniqueness

(6-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane is unique due to the specific combination of chlorine, fluorine, and iodine atoms on the phenyl ring, along with the methylsulfane group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-chloro-3-fluoro-4-iodo-2-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFIS/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZSWIFNFSNTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1F)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFIS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.54 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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